molecular formula C11H12N2O B2852340 3,6-Dihydro-2H-pyridin-1-yl(pyridin-3-yl)methanone CAS No. 2379971-10-3

3,6-Dihydro-2H-pyridin-1-yl(pyridin-3-yl)methanone

Cat. No. B2852340
CAS RN: 2379971-10-3
M. Wt: 188.23
InChI Key: GJWZOQOPIMLAGU-UHFFFAOYSA-N
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Description

3,6-Dihydro-2H-pyridin-1-yl(pyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a heterocyclic compound that is synthesized through a multi-step process, and its unique structure makes it an attractive candidate for drug development.

Mechanism of Action

The mechanism of action of 3,6-Dihydro-2H-pyridin-1-yl(pyridin-3-yl)methanone is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins in the body that are involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that 3,6-Dihydro-2H-pyridin-1-yl(pyridin-3-yl)methanone has a variety of biochemical and physiological effects. It has been found to reduce inflammation, inhibit cell growth and division, and promote cell death in cancer cells. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,6-Dihydro-2H-pyridin-1-yl(pyridin-3-yl)methanone in lab experiments is its unique structure, which allows for targeted drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for research on 3,6-Dihydro-2H-pyridin-1-yl(pyridin-3-yl)methanone. One area of focus is developing more efficient synthesis methods to produce the compound. Additionally, further research is needed to fully understand its mechanism of action and potential applications in treating various diseases. Finally, more studies are needed to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 3,6-Dihydro-2H-pyridin-1-yl(pyridin-3-yl)methanone involves several steps. The starting material is pyridine-3-carboxaldehyde, which is reacted with ethyl acetoacetate to form a pyridine-3-ylmethylketone intermediate. This intermediate is then reacted with ammonium acetate and a reducing agent to form the final product, 3,6-Dihydro-2H-pyridin-1-yl(pyridin-3-yl)methanone.

Scientific Research Applications

The unique structure of 3,6-Dihydro-2H-pyridin-1-yl(pyridin-3-yl)methanone makes it a promising candidate for drug development. It has been studied for its potential applications in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been found to have antibacterial and antifungal properties.

properties

IUPAC Name

3,6-dihydro-2H-pyridin-1-yl(pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11(10-5-4-6-12-9-10)13-7-2-1-3-8-13/h1-2,4-6,9H,3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWZOQOPIMLAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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